molecular formula C56H86N4O45 B2830160 Hyaluronate Octasaccharide CAS No. 57323-43-0

Hyaluronate Octasaccharide

Cat. No.: B2830160
CAS No.: 57323-43-0
M. Wt: 1535.287
InChI Key: BGTWRLVANFQVOI-HQBUSBFSSA-N
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Description

Hyaluronate Octasaccharide is a specific oligosaccharide derived from hyaluronan, a naturally occurring glycosaminoglycan found in the extracellular matrix of connective tissues in mammals. Hyaluronan is composed of repeating disaccharide units of d-glucuronic acid and N-acetyl-d-glucosamine . This compound, as the name suggests, consists of eight such saccharide units. This compound is known for its significant biological activities and its role in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hyaluronate Octasaccharide can be synthesized through enzymatic digestion of high molecular weight hyaluronan using specific hyaluronidases. The process involves the controlled hydrolysis of hyaluronan to produce oligosaccharides of defined lengths . The reaction conditions typically include maintaining an optimal pH and temperature to ensure the activity of the hyaluronidase enzyme.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation using genetically engineered bacteria such as Streptococcus species. The fermentation process is followed by purification steps, including size exclusion and anion-exchange chromatography, to isolate the desired oligosaccharide . This method ensures high purity and consistency in the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Hyaluronate Octasaccharide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include periodate and permanganate under mild acidic conditions.

    Reduction: Sodium borohydride is frequently used as a reducing agent under basic conditions.

    Substitution: Nucleophilic reagents such as amines or thiols are used in substitution reactions, often in the presence of catalysts.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its biological activity or stability.

Scientific Research Applications

Hyaluronate Octasaccharide has a wide range of applications in scientific research:

Mechanism of Action

Hyaluronate Octasaccharide exerts its effects primarily through interactions with cell surface receptors such as CD44 and RHAMM. These interactions trigger various signaling pathways that regulate cellular processes like proliferation, migration, and inflammation . The compound’s ability to bind water molecules also contributes to its moisturizing and viscoelastic properties, making it valuable in medical and cosmetic applications.

Comparison with Similar Compounds

Similar Compounds

    Hyaluronan: The parent compound of Hyaluronate Octasaccharide, consisting of long chains of repeating disaccharide units.

    Chondroitin Sulfate: Another glycosaminoglycan with similar structural properties but different biological functions.

    Heparan Sulfate: A glycosaminoglycan involved in cell signaling and blood coagulation.

Uniqueness

This compound is unique due to its specific length and defined structure, which confer distinct biological activities compared to its longer or shorter counterparts. Its ability to modulate cellular processes and its high biocompatibility make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H86N4O45/c1-10(66)57-14(5-61)35(22(71)15(70)6-62)95-54-32(81)28(77)39(43(103-54)47(86)87)99-51-20(59-12(3)68)37(24(73)17(8-64)93-51)97-56-34(83)30(79)41(45(105-56)49(90)91)101-52-21(60-13(4)69)38(25(74)18(9-65)94-52)98-55-33(82)29(78)40(44(104-55)48(88)89)100-50-19(58-11(2)67)36(23(72)16(7-63)92-50)96-53-31(80)26(75)27(76)42(102-53)46(84)85/h5,14-45,50-56,62-65,70-83H,6-9H2,1-4H3,(H,57,66)(H,58,67)(H,59,68)(H,60,69)(H,84,85)(H,86,87)(H,88,89)(H,90,91)/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,50-,51-,52-,53+,54+,55+,56+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTWRLVANFQVOI-HQBUSBFSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC7C(C(C(C(O7)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]4C(=O)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@H]5O)CO)O[C@H]6[C@@H]([C@H]([C@@H](O[C@@H]6C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H86N4O45
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1535.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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